molecular formula C23H27NO6 B13399757 3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

Cat. No.: B13399757
M. Wt: 413.5 g/mol
InChI Key: KPGOCVKHOGAOJE-UHFFFAOYSA-N
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Description

3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is a complex organic compound that belongs to the oxazolidine family This compound is characterized by its unique structure, which includes tert-butyl, methoxyphenyl, and phenyl groups attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the tert-butyl, methoxyphenyl, and phenyl groups. One common approach is the condensation of appropriate starting materials under controlled conditions, followed by purification and characterization of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free condensation and reductive amination can be employed to streamline the process and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: It can be utilized in the production of advanced materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to bind to specific sites, modulating the activity of the target and triggering downstream effects. Detailed studies are required to elucidate the precise pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate include other oxazolidine derivatives with varying substituents. Examples include:

  • 3-O-tert-butyl 5-O-methyl 2-(4-hydroxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
  • 3-O-tert-butyl 5-O-methyl 2-(4-chlorophenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxyphenyl and phenyl groups, along with the oxazolidine ring, contributes to its versatility and reactivity in various chemical reactions.

Biological Activity

3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is a complex organic compound belonging to the oxazolidine family. Its unique structure, characterized by multiple functional groups, suggests potential biological activities that warrant exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H27NO6
  • Molecular Weight : 413.5 g/mol
  • Purity : Typically around 95% .

The compound is notable for its oxazolidine ring structure combined with tert-butyl, methoxyphenyl, and phenyl groups, which may influence its biological interactions.

The biological activity of this compound is hypothesized to be mediated through its interactions with specific molecular targets such as enzymes and receptors. The functional groups allow for binding at active sites, potentially modulating enzyme activity or receptor signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptor sites could alter physiological responses.
  • Antioxidant Activity : Potential to scavenge free radicals due to the presence of phenolic structures.

Antimicrobial Activity

Several studies have indicated that oxazolidine derivatives exhibit antimicrobial properties. For instance:

  • A study demonstrated that related compounds showed significant inhibition against various bacterial strains .

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of similar oxazolidine derivatives has shown promising results:

  • An investigation revealed that certain oxazolidines induced apoptosis in cancer cell lines through the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of oxazolidines has also been explored:

  • Compounds with similar structures have been shown to reduce inflammatory markers in vitro, suggesting a possible therapeutic application in inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Properties :
    • A series of tests were conducted on various derivatives of oxazolidines against Gram-positive bacteria. Results indicated that modifications to the oxazolidine structure could enhance antibacterial efficacy .
  • Case Study on Cytotoxicity :
    • A study involving the treatment of human cancer cell lines with oxazolidine derivatives demonstrated a dose-dependent increase in cytotoxicity, with IC50 values indicating significant potency against specific cancer types .
  • Case Study on Anti-inflammatory Activity :
    • Research showed that certain oxazolidine derivatives effectively reduced TNF-alpha levels in macrophages, highlighting their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular StructureBiological Activity
Compound ASimilar to targetAntimicrobial
Compound BSimilar to targetCytotoxic
Compound CSimilar to targetAnti-inflammatory

The comparison indicates that while there are structural similarities among these compounds, variations in substituents can lead to diverse biological activities.

Properties

IUPAC Name

3-O-tert-butyl 5-O-methyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6/c1-23(2,3)30-22(26)24-18(15-9-7-6-8-10-15)19(21(25)28-5)29-20(24)16-11-13-17(27-4)14-12-16/h6-14,18-20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGOCVKHOGAOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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